molecular formula C9H9NO B180958 2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 90563-57-8

2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B180958
CAS No.: 90563-57-8
M. Wt: 147.17 g/mol
InChI Key: SUAXWOZVUOMRER-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-5-carbaldehyde is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features an indoline core, a privileged scaffold frequently found in biologically active molecules and pharmaceuticals. Its structure, which combines an aromatic aldehyde functional group with a saturated pyrrole ring, makes it a versatile intermediate for constructing more complex nitrogen-containing heterocycles. Researchers utilize this aldehyde in condensation reactions, such as the synthesis of quinazolinone derivatives . These fused azaheterocycles are investigated for their wide range of biological activities, including potential antibacterial properties. Some indole-quinazolinone hybrids have shown promising activity against challenging bacterial strains like Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis . The indoline scaffold is also a key subunit in various natural and synthetic alkaloids, making this carbaldehyde a valuable starting point in the synthesis of novel compounds for drug discovery and biological probing . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate care and adhere to all relevant safety and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5-6,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAXWOZVUOMRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596242
Record name 2,3-Dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90563-57-8
Record name 2,3-Dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1H-indole-5-carbaldehyde, also known as indoline-5-carbaldehyde, is a heterocyclic aromatic aldehyde that serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique structural framework, combining a saturated pyrrolidine ring fused to a benzene ring with a reactive aldehyde group, makes it a key intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2,3-dihydro-1H-indole-5-carbaldehyde, with a focus on its significance in drug discovery and development.

Introduction

The indole scaffold is a ubiquitous motif in natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities. The saturation of the 2,3-double bond to form the indoline (2,3-dihydro-1H-indole) core significantly alters the electronic and conformational properties of the molecule, offering a distinct chemical space for drug design. The introduction of a carbaldehyde group at the 5-position of the indoline ring provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This guide will delve into the essential aspects of 2,3-dihydro-1H-indole-5-carbaldehyde, providing researchers with the foundational knowledge required to effectively utilize this important synthetic intermediate.

Physicochemical Properties

While specific experimental data for 2,3-dihydro-1H-indole-5-carbaldehyde is not extensively documented in publicly available literature, its properties can be inferred from closely related structures such as indole-5-carboxaldehyde and N-substituted indoline-5-carbaldehydes.

PropertyPredicted/Inferred ValueSource
Molecular Formula C₉H₉NO-
Molecular Weight 147.17 g/mol -
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents like DMSO and methanol.[1]Inferred from indole-5-carboxaldehyde[1]
CAS Number Not explicitly found for the parent compound. N-phenyl derivative: 652145-08-9.[2] N-methyl derivative: 60082-02-2.[3][2][3]

Synthesis of 2,3-Dihydro-1H-indole-5-carbaldehyde

The synthesis of 2,3-dihydro-1H-indole-5-carbaldehyde can be approached through two primary strategies: the direct formylation of indoline or the reduction of indole-5-carboxaldehyde.

Vilsmeier-Haack Formylation of Indoline

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. While typically employed for the C3-formylation of indoles, this reaction can potentially be adapted for the formylation of indoline.[4] The reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

Conceptual Experimental Protocol:

  • Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring.

  • Formylation: A solution of indoline in a suitable solvent is added dropwise to the pre-formed Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC).

  • Hydrolysis: The reaction is quenched by the addition of an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt and yield the aldehyde.

  • Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method such as column chromatography.

Vilsmeier_Haack_Formylation

Reduction of Indole-5-carboxaldehyde

An alternative synthetic route involves the reduction of the corresponding indole, indole-5-carboxaldehyde. This method leverages the readily available starting material. The key challenge lies in the selective reduction of the pyrrole double bond without affecting the aldehyde functionality. Catalytic hydrogenation is a promising approach.

Conceptual Experimental Protocol:

  • Catalyst Selection: A suitable heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst), is chosen.

  • Reaction Setup: Indole-5-carboxaldehyde is dissolved in an appropriate solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel. The catalyst is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a specific pressure and temperature. The progress of the reaction is monitored (e.g., by TLC or ¹H NMR) to ensure the selective reduction of the indole ring.

  • Workup and Purification: Upon completion, the catalyst is removed by filtration. The filtrate is concentrated, and the resulting crude product is purified by recrystallization or column chromatography.

Reduction_of_Indole_5_carboxaldehyde

Reactivity and Chemical Transformations

The chemical reactivity of 2,3-dihydro-1H-indole-5-carbaldehyde is dominated by the aldehyde functional group and the secondary amine of the indoline ring.

  • Aldehyde Group Reactions: The aldehyde moiety can undergo a wide array of classical transformations, including:

    • Oxidation: to the corresponding carboxylic acid.

    • Reduction: to the hydroxymethyl group.

    • Reductive Amination: to form various substituted amines.

    • Wittig Reaction: to form alkenes.

    • Condensation Reactions: with active methylene compounds (e.g., Knoevenagel condensation) and amines to form Schiff bases.

  • Indoline Nitrogen Reactions: The secondary amine is nucleophilic and can undergo:

    • N-Alkylation: reaction with alkyl halides.

    • N-Acylation: reaction with acyl chlorides or anhydrides.

    • N-Arylation: using Buchwald-Hartwig or Ullmann coupling conditions.

These reactions provide access to a diverse library of substituted indoline derivatives for biological screening.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy:

    • An aldehyde proton singlet between δ 9.5-10.0 ppm.

    • Aromatic protons on the benzene ring, with characteristic splitting patterns.

    • Two aliphatic triplets corresponding to the -CH₂-CH₂- protons of the pyrrolidine ring, likely in the δ 3.0-4.0 ppm region.

    • A broad singlet for the N-H proton, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • A carbonyl carbon signal for the aldehyde around δ 190 ppm.

    • Aromatic carbon signals in the δ 110-150 ppm range.

    • Two aliphatic carbon signals for the pyrrolidine ring between δ 20-50 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.

    • An N-H stretching vibration in the region of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS):

    • A molecular ion peak corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns, including the loss of the formyl group.

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a 5-carbaldehyde group provides a key entry point for the synthesis of diverse pharmacologically active compounds. Indole and indoline derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5]

The aldehyde functionality of 2,3-dihydro-1H-indole-5-carbaldehyde allows for its use as a precursor in the synthesis of:

  • Schiff Bases: Condensation with various amines can lead to the formation of Schiff bases, which are known to exhibit a range of biological activities.

  • Heterocyclic Ring Systems: The aldehyde can be a key reactant in cyclization reactions to form more complex fused heterocyclic systems.

  • Linker for Bioconjugation: The reactive aldehyde can be used to attach the indoline moiety to other molecules of interest, such as peptides or other drug scaffolds.

Safety and Handling

Specific safety data for 2,3-dihydro-1H-indole-5-carbaldehyde is not available. However, based on related compounds like indole-5-carboxaldehyde, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] It is advisable to consult the Safety Data Sheet (SDS) for any purchased material.

Conclusion

2,3-Dihydro-1H-indole-5-carbaldehyde is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data remains somewhat limited in the public domain, its synthesis is achievable through established methodologies such as the Vilsmeier-Haack formylation of indoline or the reduction of indole-5-carboxaldehyde. The versatile reactivity of its aldehyde and secondary amine functionalities makes it a powerful tool for the construction of diverse molecular libraries for drug discovery programs. Further exploration of the synthesis and applications of this compound is warranted to fully unlock its potential in the development of novel therapeutic agents.

References

Sources

An In-Depth Technical Guide to the Mechanistic Landscape of 2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of 2,3-dihydro-1H-indole-5-carbaldehyde, a member of the pharmacologically significant oxindole family. While direct mechanistic studies on this specific molecule are nascent, this document synthesizes the wealth of knowledge surrounding the broader class of indole and oxindole derivatives to postulate potential mechanisms of action and to provide a robust framework for future research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising chemical scaffold.

Introduction: The Oxindole Core in Modern Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceutical agents.[1] The 2-oxindole (2,3-dihydro-1H-indol-2-one) scaffold, a close structural relative, is of particular interest and is found in numerous FDA-approved drugs and clinical candidates.[2][3] These molecules exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[4]

2,3-dihydro-1H-indole-5-carbaldehyde, also known as oxindole-5-carboxaldehyde, integrates the privileged oxindole core with a reactive carbaldehyde group. This functionalization at the 5-position provides a crucial handle for synthetic elaboration, allowing for the generation of diverse chemical libraries to probe structure-activity relationships (SAR). While the direct mechanism of action for this specific molecule remains to be fully elucidated, its structural similarity to known bioactive compounds suggests several plausible and exciting therapeutic avenues.

Synthetic Pathways to Indole and Oxindole Carboxaldehydes

The synthesis of indole and oxindole derivatives is a well-established field of organic chemistry. The introduction of a carboxaldehyde group is a key synthetic transformation that enables further diversification of the molecular scaffold.

One of the most common methods for the formylation of indoles is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of an Indole Derivative
  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C during the addition. Allow the reaction mixture to stir for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve the starting indole derivative in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is alkaline.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The Broad Biological Spectrum of Related Indole and Oxindole Derivatives

The indole and oxindole scaffolds are associated with a wide range of biological activities, providing a strong rationale for investigating the therapeutic potential of 2,3-dihydro-1H-indole-5-carbaldehyde.

Biological ActivityCompound ClassMechanism of Action/Target
Anticancer Oxindole Derivatives (e.g., Sunitinib)Inhibition of multiple receptor tyrosine kinases (RTKs).[2][3]
Antioxidant Indole-3-carboxaldehyde AnaloguesScavenging of free radicals (e.g., DPPH) and inhibition of lipid peroxidation.[6]
Anticholinesterase Indole-3-carboxaldehyde ThiosemicarbazonesInhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]
Antimicrobial/Antifungal Indole-3-carboxaldehyde Schiff BasesDisruption of microbial cell integrity or key metabolic pathways.[8]
Anti-inflammatory Indole Derivatives (e.g., Tenidap)Inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1]
Immunomodulatory Oxindole DerivativesInhibition of indoleamine 2,3-dioxygenase 1 (IDO1).[9]

Postulated Mechanisms of Action for 2,3-dihydro-1H-indole-5-carbaldehyde

Based on the established pharmacology of its structural analogues, we can postulate several compelling mechanisms of action for 2,3-dihydro-1H-indole-5-carbaldehyde.

As a Kinase Inhibitor

The oxindole core is a well-validated scaffold for the development of kinase inhibitors. For instance, Sunitinib, an FDA-approved anticancer agent, features an oxindole core and functions by targeting multiple receptor tyrosine kinases.[3] The planar structure of the oxindole ring system can effectively mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of various kinases and inhibit their catalytic activity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_outcome Downstream Effects atp_binding_site ATP Binding Site hinge Hinge Region gatekeeper Gatekeeper Residue inhibition Inhibition of Phosphorylation oxindole 2,3-dihydro-1H-indole- 5-carbaldehyde oxindole->atp_binding_site Competitive Binding atp ATP atp->atp_binding_site Normal Binding apoptosis Induction of Apoptosis G ros ROS (e.g., •OH) oxindole Indole-NH ros->oxindole Radical Attack neutralized_ros H₂O ros->neutralized_ros Neutralization stabilized_radical Indole-N• (Stabilized Radical) oxindole->stabilized_radical H• Donation stabilized_radical->oxindole Resonance Stabilization

Caption: Hypothetical radical scavenging mechanism.

As an Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. It is an important therapeutic target in oncology due to its role in mediating immune suppression in the tumor microenvironment. Several oxindole-based compounds have been designed as IDO1 inhibitors, with the rationale that the carbonyl oxygen of the oxindole ring can coordinate with the heme iron in the enzyme's active site, thereby inhibiting its catalytic activity. [9]

G cluster_ido1 IDO1 Active Site cluster_outcome Functional Consequence heme Heme Iron (Fe) inhibition Inhibition of Tryptophan Catabolism tryptophan_binding_site Tryptophan Binding Pocket oxindole Oxindole Carbonyl (C=O) oxindole->heme Coordination tryptophan Tryptophan tryptophan->tryptophan_binding_site Substrate Binding immuno_restoration Restoration of T-cell Function

Caption: Postulated mechanism of IDO1 inhibition.

Experimental Workflows for Mechanistic Elucidation

To move from postulation to definitive mechanism, a systematic experimental approach is required. The following are detailed protocols for key assays to investigate the biological activity of 2,3-dihydro-1H-indole-5-carbaldehyde.

In Vitro Kinase Inhibition Assay

This workflow outlines a common method for screening a compound against a panel of protein kinases to identify potential targets.

G start Start: Kinase Inhibition Assay prepare_reagents Prepare Reagents: - Kinase Panel - Substrate - ATP - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add Kinase - Add Test Compound - Add Substrate/ATP Mix prepare_reagents->plate_setup incubation Incubate at RT plate_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Add Detection Reagent (e.g., Luminescent or Fluorescent) stop_reaction->detection read_plate Read Plate on Microplate Reader detection->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Values read_plate->data_analysis end End: Identify Potential Kinase Targets data_analysis->end

Caption: Workflow for in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of 2,3-dihydro-1H-indole-5-carbaldehyde in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and a mixture of the kinase-specific substrate and ATP. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence).

  • Data Acquisition: Read the plate using a suitable microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of a compound.

G start Start: DPPH Assay prepare_solutions Prepare Solutions: - DPPH in Methanol - Test Compound Dilutions - Standard (e.g., Ascorbic Acid) start->prepare_solutions plate_setup Plate Setup (96-well): - Add Test Compound/Standard - Add DPPH Solution prepare_solutions->plate_setup incubation Incubate in the Dark at RT plate_setup->incubation read_absorbance Read Absorbance at ~517 nm incubation->read_absorbance data_analysis Data Analysis: - Calculate % Scavenging Activity - Determine EC₅₀ Value read_absorbance->data_analysis end End: Quantify Antioxidant Potential data_analysis->end

Caption: Workflow for DPPH radical scavenging assay.

Protocol:

  • Solution Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or BHA) in methanol. [6]2. Reaction: In a 96-well plate, add the test compound or standard to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Future Research Directions

The elucidation of the precise mechanism of action of 2,3-dihydro-1H-indole-5-carbaldehyde will require a multi-faceted approach. Key future directions include:

  • Broad-Panel Screening: Conduct high-throughput screening against a wide range of biological targets, including kinases, GPCRs, ion channels, and other enzymes, to identify initial hits.

  • Target Deconvolution: For any identified biological activity, employ target deconvolution techniques such as affinity chromatography, chemical proteomics, or genetic approaches (e.g., CRISPR/Cas9 screening) to identify the specific molecular target(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogues by modifying the oxindole core, the position and nature of the carbaldehyde group, and substitutions on the aromatic ring to establish clear SAR.

  • In Vivo Efficacy Studies: Once a promising mechanism and potent activity are identified, progress to in vivo studies in relevant animal models of disease (e.g., tumor xenograft models for anticancer activity) to assess therapeutic efficacy, pharmacokinetics, and safety.

  • Crystallography and Molecular Modeling: Obtain co-crystal structures of the compound bound to its target protein to visualize the binding mode and guide further rational drug design.

Conclusion

2,3-dihydro-1H-indole-5-carbaldehyde belongs to the highly privileged oxindole class of heterocyclic compounds. While its specific mechanism of action is yet to be fully defined, the extensive and diverse biological activities of its structural congeners strongly suggest its potential as a valuable scaffold for drug discovery. By leveraging the established knowledge of indole and oxindole pharmacology and employing systematic experimental workflows, the scientific community is well-positioned to unlock the therapeutic promise of this intriguing molecule. The research path outlined in this guide provides a clear and actionable framework for characterizing its mechanism of action and developing novel therapeutics for a range of human diseases.

References

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  • Zinchenko, S. V., et al. (2021). Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. Russian Chemical Bulletin, 70(10), 2005-2014.
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  • Banu, H., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14931-14953.
  • Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
  • Shiroodi, R. K., et al. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry, 157, 105-117.
  • Abdel-Wahab, B. F., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(19), 6296.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Reddy, G. R., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(15), 9476-9484.
  • Dash, S. (2020). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59751037, 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. Retrieved January 24, 2026 from [Link].

  • Banu, H., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14931-14953.
  • Chohan, Z. H., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.
  • Li, Y., et al. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 25(5), 2909.

Sources

An In-Depth Technical Guide to the Safety and Hazards of 2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogy in Hazard Assessment

Section 1: Chemical Identity and Physicochemical Properties

1.1. Compound Identification

  • Chemical Name: 2,3-dihydro-1H-indole-5-carbaldehyde

  • Synonyms: 5-Formylindoline

  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.17 g/mol

  • Chemical Structure:

    Caption: Chemical structure of 2,3-dihydro-1H-indole-5-carbaldehyde.

1.2. Inferred Physicochemical Properties

PropertyInferred Value/StateRationale for Inference
Physical State Solid (powder or crystalline) at room temperature.Indole and its derivatives, such as Indole-3-carboxaldehyde, are typically solids with melting points well above ambient temperature.[1][2]
Water Solubility Low to insoluble.The indole scaffold is largely nonpolar. While the aldehyde group adds some polarity, overall water solubility is expected to be poor, similar to other indole aldehydes.[1]
Stability Stable under standard laboratory conditions. May be sensitive to air and light.Aldehyde moieties can be susceptible to oxidation. The indole ring system can also be sensitive to strong oxidizing agents and light. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3][4]
Reactivity Incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[1][5]The aldehyde group is reactive and can undergo oxidation, reduction, and condensation reactions. The N-H proton of the indoline ring can be acidic and react with strong bases.

Section 2: Comprehensive Hazard Assessment

The hazard profile for 2,3-dihydro-1H-indole-5-carbaldehyde is inferred from consistent data reported for analogous compounds, most notably Indole-3-carboxaldehyde and 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde.[4][6][7]

2.1. GHS Hazard Classification (Anticipated)

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral 4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3GHS07WarningH335: May cause respiratory irritation

Source of Analog Data:[4][6][7][8]

2.2. Mechanistic Insights into Hazards

  • Oral Toxicity (H302): While the exact mechanism is uncharacterized, many small aromatic molecules can interfere with metabolic processes upon ingestion. The "harmful" classification necessitates caution and prohibits ingestion.[7]

  • Skin and Eye Irritation (H315, H319): The aldehyde functional group is a known irritant. It can react with proteins and other biomolecules in the skin and eyes, leading to an inflammatory response. This is a common feature of many aldehydes and is consistently reported for indole carboxaldehydes.[4][5][6][8]

  • Respiratory Irritation (H335): Fine powders or dusts of the compound, if inhaled, can cause irritation to the mucous membranes and upper respiratory tract.[4][6][8] This is a physical irritant effect compounded by the chemical reactivity of the aldehyde group.

2.3. Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no data to suggest that 2,3-dihydro-1H-indole-5-carbaldehyde or its close analogs are carcinogenic, mutagenic, or pose a reproductive hazard.[1][5] However, the absence of data does not confirm the absence of effect. Standard chemical hygiene practices should be followed to minimize exposure.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).

3.1. Engineering Controls

  • Ventilation: All handling of the solid compound should occur in a well-ventilated area. A certified chemical fume hood is required for any procedure that may generate dust (e.g., weighing, transferring, preparing solutions).[4][8]

  • Containment: For larger quantities or high-energy procedures (e.g., milling, sonication), use of a glove box or other containment enclosure should be considered.

3.2. Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is mandatory when handling this compound:

PPE ItemSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical safety goggles are strongly recommended. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[4]Protects against dust particles and splashes, mitigating the risk of serious eye irritation (H319).[5]
Hand Protection Nitrile or neoprene gloves (minimum thickness of 0.11 mm). Check manufacturer's data for breakthrough times. Dispose of gloves immediately after handling or if contamination is suspected.[4]Prevents direct contact with the skin, thereby avoiding skin irritation (H315).
Skin and Body Protection A fully buttoned laboratory coat. Consider chemical-resistant aprons or sleeves for larger-scale work. Ensure legs and feet are covered (no open-toed shoes).[4][5]Minimizes the potential for skin contact on arms and body.
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood. If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 (or better) particulate respirator should be used.[1][4]Protects against inhalation of airborne particles, preventing respiratory tract irritation (H335).

Section 4: Safe Handling, Storage, and Disposal Protocols

4.1. Risk Assessment Workflow

Before any new procedure involving this compound, a formal risk assessment should be conducted.

RiskAssessment cluster_planning Phase 1: Planning cluster_control Phase 2: Control Measures cluster_execution Phase 3: Execution & Disposal start Identify Procedure: Weighing, reaction setup, solution prep, etc. hazards Review Hazards: - Skin/Eye Irritant - Respiratory Irritant - Oral Toxicity start->hazards eng_controls Select Engineering Controls: Fume Hood? Glove Box? hazards->eng_controls ppe_select Determine Required PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) eng_controls->ppe_select procedure Execute Procedure Following Protocol ppe_select->procedure spill_prep Prepare Spill Kit: Absorbent, Waste Bags disposal Segregate Waste: Solid vs. Liquid Halogenated vs. Non-halogenated procedure->disposal end_proc Decontaminate Workspace & Wash Hands disposal->end_proc

Caption: A typical risk assessment workflow for handling hazardous chemicals.

4.2. Step-by-Step Handling Protocol

  • Preparation: Don all required PPE as identified in your risk assessment. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Weighing: Tare a suitable container on a balance located within the fume hood or in a containment enclosure. Carefully transfer the desired amount of 2,3-dihydro-1H-indole-5-carbaldehyde using a spatula, minimizing any dust generation.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully to avoid creating airborne dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Tightly cap the source container. Decontaminate the spatula and any other equipment used. Wipe down the work surface with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipe as chemical waste.

  • Glove Removal: Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4][5]

4.3. Storage Requirements

  • Container: Store in a tightly sealed, clearly labeled container.[1][5]

  • Environment: Keep in a cool, dry, and dark place away from direct sunlight.[1][3] A dedicated cabinet for solid chemicals is appropriate.

  • Atmosphere: For long-term storage to maintain purity, consider storing under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill).[4]

  • Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, and strong bases.[1][5]

4.4. Waste Disposal

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.

  • Waste Streams: Dispose of unused solid material and any contaminated items (gloves, wipes, etc.) in a designated hazardous waste container. Do not dispose of this chemical down the drain or in regular trash.[6]

Section 5: Emergency and First-Aid Procedures

Immediate action is crucial in any chemical exposure.

Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air. 2. If the person is not breathing, give artificial respiration. 3. If breathing is difficult, provide oxygen. 4. Call a POISON CENTER or doctor for medical advice.[4][5]
Skin Contact 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] 2. If skin irritation occurs, get medical advice/attention.[6] 3. Wash contaminated clothing before reuse.[3]
Eye Contact 1. Immediately rinse cautiously with water for several minutes. Hold the eyelids open to ensure thorough flushing.[3][5] 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. 3. If eye irritation persists, get immediate medical advice/attention.[5][6]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water. 3. If the person is conscious, give them a small amount of water to drink. 4. Seek immediate medical attention. Call a POISON CENTER or doctor.[1][5]

5.1. Accidental Release Measures

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Avoid generating dust.

    • Gently sweep or vacuum up the spilled material and place it into a labeled container for hazardous waste disposal.

    • Clean the spill area with a wet cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department or emergency response team.

    • Prevent entry of unauthorized personnel.

    • Ventilate the area if it is safe to do so.

References

  • Indole-3-carboxaldehyde Safety Data Sheet. Carl ROTH. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. PubChem, National Institutes of Health. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Vilsmeier-Haack Formylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mechanism, Execution, and Optimization

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For researchers in medicinal chemistry and materials science, its application to the indole nucleus is of paramount importance. The resulting 3-formylindoles are not merely products but pivotal synthetic intermediates, serving as versatile precursors for a vast array of pharmaceuticals, natural products, and functional materials.[2][3][4]

This guide offers an in-depth exploration of the Vilsmeier-Haack formylation of indoles, moving beyond a simple recitation of steps to explain the underlying principles that govern its success. We will delve into the reaction mechanism, provide a field-proven experimental protocol, troubleshoot common issues, and discuss the impact of various reaction parameters.

Part 1: The Theoretical Framework: Mechanism and Rationale

The success of any synthetic protocol hinges on a solid understanding of its mechanism. The Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution, proceeding in two primary stages: the formation of the electrophile (the Vilsmeier reagent) and its subsequent reaction with the nucleophilic indole ring.[5][6]

1.1 Formation of the Vilsmeier Reagent

The active formylating agent, a chloroiminium salt known as the Vilsmeier reagent, is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[6][7] The reaction is an initial nucleophilic attack of the amide oxygen onto the phosphorus center, followed by elimination to form the electrophilic chloroiminium ion.

The resonance stabilization of this iminium ion makes it a relatively mild, yet effective, electrophile, perfectly suited for reacting with highly nucleophilic substrates like indoles.[8]

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Reaction

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

1.2 Electrophilic Attack and Hydrolysis

The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and sterically accessible site for electrophilic attack.[9] The Vilsmeier reagent is attacked by the C3 position of indole, leading to the formation of a cationic intermediate (a sigma complex). Aromatization is restored through the loss of a proton, yielding an iminium salt intermediate. The final step is the hydrolysis of this iminium salt during aqueous workup, which liberates the desired 3-formylindole and dimethylamine.[5][9]

Vilsmeier_Indole_Mechanism Indole Indole Ring SigmaComplex Cationic Intermediate (Sigma Complex) Indole->SigmaComplex Electrophilic Attack at C3 VilsmeierReagent Vilsmeier Reagent (Electrophile) VilsmeierReagent->SigmaComplex IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation (Restores Aromaticity) Product 3-Formylindole IminiumSalt->Product Hydrolysis SideProduct Dimethylamine Byproduct IminiumSalt->SideProduct Hydrolysis Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product Hydrolysis->SideProduct

Caption: Mechanism of Vilsmeier-Haack formylation of indole.

Part 2: Field-Proven Experimental Protocol

This protocol provides a reliable method for the C3-formylation of a generic indole substrate. Adherence to stoichiometry, temperature control, and anhydrous conditions are critical for achieving high yields and purity.

2.1 Materials and Reagents

  • Indole (or substituted indole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

2.2 Step-by-Step Methodology

Experimental_Workflow prep prep reaction reaction workup workup purification purification A 1. Reagent Preparation (Vilsmeier Reagent Formation) - Add POCl₃ to anhydrous DMF at 0°C under N₂. B 2. Substrate Addition - Add indole solution dropwise to the Vilsmeier reagent. - Allow to warm to RT, then heat as needed. A->B Maintain low temp C 3. Reaction Quench & Hydrolysis - Pour reaction mixture onto crushed ice. - Neutralize with aq. NaHCO₃/NaOH to precipitate product. B->C Monitor by TLC D 4. Product Isolation - Collect crude product by vacuum filtration. - Wash with cold water. C->D Ensure complete precipitation E 5. Purification - Recrystallize from a suitable solvent (e.g., ethanol/water). - Alternatively, use column chromatography. D->E Dry the crude solid

Caption: Standard workflow for the Vilsmeier-Haack formylation of indole.

Protocol Details:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C.

    • Causality: The slow, cold addition is crucial to control the exothermic reaction between DMF and POCl₃, preventing degradation of the reagent and ensuring safety.[10]

    • After the addition is complete, stir the resulting mixture (which may be a pale yellow solid or viscous oil) at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the indole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Gently heat the reaction mixture to 35-40 °C for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Causality: The reactivity of the indole dictates the required temperature. Electron-rich indoles may react at room temperature, while less reactive substrates require heating to drive the reaction to completion.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

    • Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate or a 10% sodium hydroxide solution until the mixture is basic (pH 8-9). This step hydrolyzes the iminium intermediate and neutralizes acidic byproducts.

    • The product will typically precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Causality: The basic hydrolysis is the key step that converts the intermediate iminium salt to the final aldehyde product.[5] Washing with water removes residual salts and DMF.

  • Purification:

    • Dry the crude solid under vacuum.

    • For most applications, the crude product is of sufficient purity. For higher purity, recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If the product is an oil or if impurities persist, purification by silica gel column chromatography is recommended.

Part 3: Data Summary and Key Parameters

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the substrate and reaction conditions. The following table summarizes typical outcomes for various indole substrates.

Indole SubstrateReagent Ratio (Indole:DMF:POCl₃)SolventTemp (°C)Time (h)Yield (%)
Indole1 : 3 : 1.2DMF352~95
2-Methylindole1 : 3 : 1.2DMF403~90
5-Methoxyindole1 : 3 : 1.1DMF25-302>95
5-Nitroindole1 : 4 : 1.5DMF80-905~70
N-Methylindole1 : 3 : 1.2DMF352~92

Analysis of Parameters:

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the indole ring increase its nucleophilicity, leading to faster reactions at lower temperatures and higher yields. Conversely, electron-withdrawing groups (e.g., -NO₂) deactivate the ring, requiring more forcing conditions (higher temperatures, longer reaction times) and resulting in lower yields.[11]

  • Stoichiometry: While catalytic versions are emerging, the classical reaction is stoichiometric.[12] An excess of DMF is often used as both a reagent and a solvent. A slight excess of POCl₃ ensures complete conversion of DMF to the Vilsmeier reagent.

  • Temperature: Temperature control is critical. Initial formation of the reagent must be done at low temperatures. The formylation step's temperature depends on the substrate's reactivity. Excessive heat can lead to the formation of undesired side products, including polymeric tars or di-formylated species.

Part 4: Troubleshooting and Expert Insights
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Wet reagents (especially DMF).2. Deactivated POCl₃.3. Substrate is highly deactivated.4. Insufficient temperature/time.1. Use commercially available anhydrous DMF or dry it over molecular sieves.2. Use freshly distilled POCl₃ or a newly opened bottle.[10]3. Increase reaction temperature and time; increase equivalents of Vilsmeier reagent.4. Monitor reaction by TLC and apply heat if no conversion occurs at room temperature.
Formation of Dark Tars/Polymer 1. Reaction temperature too high.2. Highly reactive substrate polymerizing under acidic conditions.1. Maintain strict temperature control, especially during reagent formation and substrate addition.2. Add the indole substrate at 0 °C and allow for a slower, more controlled reaction at a lower temperature.
Formation of Indole Trimer The intermediate iminium salt can act as an electrophile towards two more indole molecules.This is an unusual but possible side reaction.[13] Ensure a slight excess of the Vilsmeier reagent is used to rapidly trap the indole. Maintain controlled addition and temperature.
Difficult Work-up/Oily Product 1. Incomplete hydrolysis.2. Product is inherently low-melting or an oil.1. Ensure pH is basic (>8) during workup and stir for an adequate amount of time.2. If the product does not solidify, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers with Na₂SO₄, and purify by column chromatography.

References

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Growing Science.
  • Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. [Link]

  • Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Letters. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Unnamed Author. (2022). Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]

  • Chatterjee, A., & Biswas, K. M. (1993). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]

  • Longdom Publishing. (n.d.). The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives. longdom.org. [Link]

  • Wang, T., et al. (2019). Pd-Catalyzed Efficient Synthesis of 3-Formylindole Derivatives with Diaziridinone. Molecules. [Link]

  • Singh, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • ResearchGate. (2019). Preparing Vilsmeier reagent?. researchgate.net. [Link]

  • Singh, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • Ge, Z., et al. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

Sources

The Strategic Application of 2,3-Dihydro-1H-indole-5-carbaldehyde in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary drug discovery, the indoline scaffold remains a cornerstone for the development of novel therapeutics. Among its many derivatives, 2,3-dihydro-1H-indole-5-carbaldehyde emerges as a particularly versatile building block, offering a unique combination of structural rigidity and synthetic accessibility. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic deployment in the generation of high-value medicinal compounds.

Introduction: The Indoline Scaffold's Enduring Appeal

The 2,3-dihydro-1H-indole, or indoline, nucleus is a privileged scaffold in medicinal chemistry, featured in a multitude of biologically active compounds. Its three-dimensional structure provides a defined orientation for pendant functional groups, facilitating precise interactions with biological targets. The introduction of a carbaldehyde group at the 5-position further enhances its utility, providing a reactive handle for a wide array of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Safety Profile

A foundational understanding of the physicochemical properties of 2,3-dihydro-1H-indole-5-carbaldehyde is crucial for its effective use.

PropertyValueSource
Molecular Formula C₉H₉NOPubChem
Molecular Weight 147.17 g/mol PubChem
Appearance SolidN/A
Solubility Soluble in common organic solventsGeneral Knowledge

Safety Information: As with any reactive aldehyde, appropriate safety precautions should be taken when handling 2,3-dihydro-1H-indole-5-carbaldehyde. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 2,3-dihydro-1H-indole-5-carbaldehyde can be approached through several routes. A common and effective strategy involves the protection of the indoline nitrogen, followed by formylation and subsequent deprotection.

Protocol: Synthesis of 5-Formyl-2,3-dihydro-1H-indole-1-carboxylic acid tert-butyl ester

This protocol details the synthesis of a Boc-protected intermediate, a stable precursor to the target compound.

Materials:

  • 2,3-Dihydro-1H-indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection: To a solution of 2,3-dihydro-1H-indole in DCM, add TEA and Boc₂O. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford tert-butyl 2,3-dihydro-1H-indole-1-carboxylate.

  • Formylation (Vilsmeier-Haack Reaction): In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C.

  • To the solution of the Boc-protected indoline in DMF, add the freshly prepared Vilsmeier reagent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Quenching and Work-up: Carefully pour the reaction mixture onto ice and basify with a saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield 5-formyl-2,3-dihydro-1H-indole-1-carboxylic acid tert-butyl ester.

Deprotection to Yield 2,3-Dihydro-1H-indole-5-carbaldehyde

The Boc protecting group can be readily removed under acidic conditions to furnish the free amine.

Materials:

  • 5-Formyl-2,3-dihydro-1H-indole-1-carboxylic acid tert-butyl ester

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected aldehyde in DCM.

  • Add TFA or a solution of HCl in dioxane and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer over MgSO₄, filter, and concentrate to yield 2,3-dihydro-1H-indole-5-carbaldehyde.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The aldehyde functionality of 2,3-dihydro-1H-indole-5-carbaldehyde serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.

Reductive Amination: Building Molecular Complexity

Reductive amination is a powerful tool for introducing a wide range of amine-containing fragments, which are crucial for establishing interactions with biological targets and modulating physicochemical properties.

Reductive_Amination Indoline 2,3-Dihydro-1H-indole- 5-carbaldehyde Imine Schiff Base/ Iminium Ion Intermediate Indoline->Imine + Amine, mild acid Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine Product Substituted 5-(Aminomethyl)indoline Imine->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination workflow.

Protocol: General Procedure for Reductive Amination

  • To a solution of 2,3-dihydro-1H-indole-5-carbaldehyde in a suitable solvent (e.g., dichloroethane or methanol), add the desired primary or secondary amine.

  • Add a mild acid catalyst, such as acetic acid, if necessary.

  • After stirring for a short period to allow for imine formation, add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product, dry the organic layer, and purify by chromatography.

This methodology has been instrumental in the synthesis of various kinase inhibitors and other targeted therapies where the aminomethyl-indoline moiety serves as a key pharmacophore.

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination for Scaffold Extension

These classic olefination reactions provide a means to introduce carbon-carbon double bonds, extending the carbon framework and allowing for the incorporation of diverse functionalities.

Olefination Indoline 2,3-Dihydro-1H-indole- 5-carbaldehyde Alkene 5-Vinylindoline Derivative Indoline->Alkene + Ylide Ylide Phosphonium Ylide or Phosphonate Carbanion Ylide->Alkene

Caption: General olefination workflow.

These reactions are particularly useful for synthesizing precursors to more complex heterocyclic systems or for introducing Michael acceptors for covalent inhibitor design.

Condensation Reactions: Formation of Heterocycles

The aldehyde group can readily participate in condensation reactions with various nucleophiles to construct a wide range of heterocyclic systems, such as pyrimidines, imidazoles, and oxazoles. These heterocycles are prevalent in many approved drugs and serve as important isosteres for amide bonds, enhancing metabolic stability and modulating biological activity.

Case Study: Indoline-5-carbaldehyde in the Synthesis of Kinase Inhibitors

The indoline scaffold is a key component of numerous kinase inhibitors. The 5-carbaldehyde derivative provides a crucial entry point for the synthesis of complex molecules targeting this important class of enzymes. For instance, derivatives of 2,3-dihydro-1H-indole-5-carbaldehyde have been explored in the development of inhibitors for kinases involved in cell signaling pathways critical to cancer progression. The aldehyde allows for the introduction of side chains that can occupy specific pockets within the kinase active site, leading to potent and selective inhibition.

Conclusion and Future Perspectives

2,3-Dihydro-1H-indole-5-carbaldehyde represents a high-value, versatile building block for medicinal chemists. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of diverse and complex small molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined scaffolds will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. The continued exploration of new reactions and applications for this valuable intermediate will further solidify its importance in the medicinal chemist's toolbox.

References

While direct literature on the synthesis and broad applications of 2,3-dihydro-1H-indole-5-carbaldehyde is not abundant, its utility can be inferred from patents and publications detailing the synthesis of more complex molecules where it serves as a key intermediate. The protocols and strategies outlined above are based on established and reliable organic chemistry transformations. For further reading on the synthesis and functionalization of indoles and indolines, as well as their application in medicinal chemistry, the following resources are recommended:

  • PubChem Compound Summary for 2,3-dihydro-1H-indole-5-carbaldehyde. National Center for Biotechnology Information.
  • Greene, T.W., & Wuts, P.G.M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. (A comprehensive guide to protecting groups, including the Boc group).
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press.
  • A patent mentioning the synthesis of a related compound is CN102786460A. This can be accessed through patent databases such as Google Patents.

The Versatile Precursor: 2,3-Dihydro-1H-indole-5-carbaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: Unlocking the Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the various functionalized indole precursors, 2,3-dihydro-1H-indole-5-carbaldehyde (also known as 5-formylindoline) represents a particularly valuable building block for the synthesis of innovative therapeutic agents. Its unique structural features, combining a reactive aldehyde group with a dihydroindole core, offer a gateway to a diverse range of molecular architectures. This guide provides an in-depth exploration of the applications of 2,3-dihydro-1H-indole-5-carbaldehyde as a precursor for bioactive molecules, complete with detailed synthetic protocols and an analysis of the underlying chemical principles. We will delve into its utility in generating compounds with potential applications in metabolic diseases, neurodegenerative disorders, and oncology.

Core Attributes of 2,3-Dihydro-1H-indole-5-carbaldehyde as a Precursor

The synthetic utility of 2,3-dihydro-1H-indole-5-carbaldehyde stems from the reactivity of its constituent parts:

  • The Aldehyde Functionality: The formyl group at the 5-position is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. It readily participates in condensations, reductive aminations, and Wittig-type reactions, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.

  • The Dihydroindole (Indoline) Core: The reduced pyrrole ring of the indoline system imparts different electronic and conformational properties compared to the aromatic indole ring. This can influence the binding of the final molecule to its biological target. The nitrogen atom of the indoline can be further functionalized, providing an additional point for molecular diversification.

These attributes make 2,3-dihydro-1H-indole-5-carbaldehyde an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Key Bioactive Molecules Derived from 2,3-Dihydro-1H-indole-5-carbaldehyde

The versatility of this precursor is best illustrated through the synthesis of specific classes of bioactive molecules. Below, we explore a key example in the realm of metabolic diseases.

Thiazolidinedione Derivatives as Potential Antidiabetic Agents

Thiazolidine-2,4-diones (TZDs) are a class of drugs used in the management of type 2 diabetes. They act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. The Knoevenagel condensation of an aldehyde with a molecule containing an active methylene group, such as thiazolidine-2,4-dione, is a cornerstone reaction for the synthesis of these compounds.[2][3]

The reaction of 2,3-dihydro-1H-indole-5-carbaldehyde with thiazolidine-2,4-dione leads to the formation of 5-((2,3-dihydro-1H-indol-5-yl)methylene)thiazolidine-2,4-dione, a molecule that combines the structural features of the indoline core with the pharmacophore of the TZD class. This hybrid molecule is a promising candidate for further investigation as a potential modulator of PPARγ.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key synthetic transformation utilizing 2,3-dihydro-1H-indole-5-carbaldehyde.

Protocol 1: Synthesis of 5-((2,3-Dihydro-1H-indol-5-yl)methylene)thiazolidine-2,4-dione via Knoevenagel Condensation

This protocol details the synthesis of a thiazolidinedione derivative, a class of compounds with known antidiabetic properties. The Knoevenagel condensation is a reliable and efficient method for this transformation.[2][4]

Reaction Scheme:

Knoevenagel_Condensation reactant1 2,3-Dihydro-1H-indole-5-carbaldehyde reagents Piperidine, Ethanol, Reflux reactant1->reagents + reactant2 Thiazolidine-2,4-dione reactant2->reagents + product 5-((2,3-Dihydro-1H-indol-5-yl)methylene)thiazolidine-2,4-dione reagents->product

A schematic of the Knoevenagel condensation reaction.

Materials:

  • 2,3-Dihydro-1H-indole-5-carbaldehyde

  • Thiazolidine-2,4-dione

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-1H-indole-5-carbaldehyde (1.0 eq).

  • Dissolution: Add ethanol (30 mL) to the flask and stir the mixture until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add thiazolidine-2,4-dione (1.0 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If not, the reaction mixture can be concentrated under reduced pressure. To the cooled mixture, add 5 mL of glacial acetic acid and 60 mL of water to facilitate precipitation of the product.[5]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual piperidine and acetic acid.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure 5-((2,3-dihydro-1H-indol-5-yl)methylene)thiazolidine-2,4-dione.

Rationale and Self-Validation:

  • Catalyst Choice: Piperidine is a commonly used basic catalyst for Knoevenagel condensations. It facilitates the deprotonation of the active methylene group of thiazolidine-2,4-dione, generating the nucleophilic enolate that attacks the aldehyde.

  • Solvent: Ethanol is a suitable solvent as it dissolves the reactants and allows for heating to reflux, which accelerates the reaction rate.

  • Work-up: The addition of acetic acid and water is a critical step for precipitating the product and neutralizing the basic catalyst.

  • Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination. The expected spectroscopic data should be consistent with the structure of the target molecule.

Application in the Synthesis of Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. Consequently, the development of potent and selective GSK-3β inhibitors is an active area of research.[6][7] The indole scaffold is a common feature in many reported GSK-3β inhibitors.[8]

Derivatives of 2,3-dihydro-1H-indole-5-carbaldehyde can be elaborated into more complex heterocyclic systems that have shown promise as GSK-3β inhibitors. For instance, the aldehyde can be a starting point for the synthesis of 2-oxindole derivatives, which have been identified as a scaffold for ATP-competitive GSK-3β inhibitors.[8]

Conceptual Synthetic Workflow for GSK-3β Inhibitors:

GSK3B_Workflow A 2,3-Dihydro-1H-indole-5-carbaldehyde B Condensation/Cyclization Reactions A->B C Core Scaffold Formation (e.g., 2-Oxindole derivative) B->C D Further Functionalization C->D E Bioactive GSK-3β Inhibitor D->E

A conceptual workflow for synthesizing GSK-3β inhibitors.

This workflow highlights the strategic importance of 2,3-dihydro-1H-indole-5-carbaldehyde as an entry point to more complex and biologically relevant molecules.

Data Summary

The following table summarizes the key characteristics of the precursor and a representative product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic ReactionPotential Biological Activity
2,3-Dihydro-1H-indole-5-carbaldehydeC₉H₉NO147.17-Precursor
5-((2,3-Dihydro-1H-indol-5-yl)methylene)thiazolidine-2,4-dioneC₁₂H₁₀N₂O₂S246.29Knoevenagel CondensationAntidiabetic (PPARγ agonist)

Conclusion and Future Perspectives

2,3-dihydro-1H-indole-5-carbaldehyde is a high-value precursor for the synthesis of a diverse range of bioactive molecules. Its utility in constructing compounds with potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and oncology is evident. The synthetic protocols outlined in this guide provide a practical framework for researchers to explore the chemical space accessible from this versatile starting material. Future research in this area will likely focus on developing novel, efficient, and stereoselective methods for the transformation of 2,3-dihydro-1H-indole-5-carbaldehyde into more complex and potent drug candidates. The continued exploration of its reactivity will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

  • CN102786460A. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • El-Sayed, N. F., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Bioorganic Chemistry, 128, 106093. Available at: [Link]

  • Lozinskaya, N. A., et al. (2020). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(1), 126746. Available at: [Link]

  • Matthews, J., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Molecules, 28(9), 3789. Available at: [Link]

  • Shaik, A. B., et al. (2023). In Silico Approaches to Developing Novel Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease. Pharmaceuticals, 16(10), 1450. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(5), 1851-1858. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. PubMed. Available at: [Link]

  • Gadaginamath, G. S., et al. (2011). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2014). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 38(11), 5531-5536. Available at: [Link]

  • Abdel-Gawad, H., et al. (2022). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 27(19), 6296. Available at: [Link]

  • Sharma, P., et al. (2014). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2022). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry, 13(8), 986-997. Available at: [Link]

  • Szymańska, E., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Bioorganic & Medicinal Chemistry Letters, 28(4), 630-635. Available at: [Link]

  • Gandini, M. C., et al. (2018). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 14, 2556-2567. Available at: [Link]

  • Srinivasa, M. G., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. Available at: [Link]

  • Rios-Lugo, M. J., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(21), 6483. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Available at: [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

  • Srinivasa, M. G., et al. (2023). Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists through Design, Synthesis, Computational Docking,... Royal Society of Chemistry. Available at: [Link]

  • da Silva, G. G., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,3-dihydro-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 2,3-dihydro-1H-indole-5-carbaldehyde, providing explanations for the underlying causes and step-by-step protocols for resolution.

Issue 1: My final product is a persistent oil or waxy solid, not the expected crystalline material.

Probable Causes:

  • Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) can prevent crystallization.

  • Presence of Low-Melting Impurities: Contamination with byproducts such as N-formylated indoline or starting materials can lower the overall melting point and inhibit crystal lattice formation.

  • Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere, leading to a sticky or oily consistency.

Troubleshooting Protocol:

  • Azeotropic Removal of Solvents:

    • Rationale: Co-evaporation with a lower-boiling point solvent can effectively remove residual high-boiling point solvents.

    • Procedure: Dissolve the oily product in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate. Add a volume of a non-polar solvent such as hexane or toluene and concentrate the mixture under reduced pressure. Repeat this process 2-3 times.

  • Trituration:

    • Rationale: This technique encourages the crystallization of the desired product while dissolving soluble impurities.

    • Procedure: Add a small amount of a solvent in which the product is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes, or diethyl ether). Stir or sonicate the mixture. The desired product should precipitate as a solid, which can then be collected by filtration.

  • Drying under High Vacuum:

    • Rationale: To ensure the complete removal of moisture and volatile impurities.

    • Procedure: Place the product in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) for several hours or overnight.

Issue 2: My TLC analysis shows multiple spots, even after initial purification.

Probable Causes:

  • Incomplete Reaction: Presence of unreacted 2,3-dihydro-1H-indole (indoline).

  • Formation of Byproducts:

    • Over-oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (2,3-dihydro-1H-indole-5-carboxylic acid).

    • Aromatization: The dihydroindole ring may have been oxidized to an indole ring, forming indole-5-carbaldehyde.

    • N-Formylation: If a Vilsmeier-Haack or similar formylation reaction was used, the nitrogen of the indoline can also be formylated.

  • Degradation on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

Troubleshooting Workflow:

Workflow for troubleshooting multiple spots on TLC.

Detailed Purification Protocols:

  • Column Chromatography:

    • Rationale: To separate compounds with different polarities.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh). If degradation is suspected, neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent and then packing the column.

    • Mobile Phase (Eluent System): A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned based on the TLC analysis. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 30-50%.

    • Pro-Tip: Monitor the fractions by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Rationale: To obtain a highly pure crystalline product by exploiting differences in solubility between the product and impurities.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems to try include:

      • Ethanol

      • Isopropanol

      • Ethyl acetate/Hexanes

      • Toluene

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

      • Allow the solution to cool slowly to room temperature.

      • Further cooling in an ice bath or refrigerator can promote crystallization.

      • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Issue 3: The purified product is colored (yellow to brown), but the literature suggests it should be a white or off-white solid.

Probable Causes:

  • Oxidation: The indoline ring is susceptible to air oxidation, which can lead to the formation of colored, conjugated impurities. The aldehyde group itself can also be a source of instability.

  • Trace Metal Impurities: Residual metal catalysts from preceding synthetic steps can sometimes cause discoloration.

Preventative and Remedial Measures:

  • Work-up with a Reducing Agent: During the aqueous work-up, adding a mild reducing agent like sodium bisulfite can help to prevent oxidation.

  • Storage under Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a freezer to minimize degradation over time.

  • Charcoal Treatment during Recrystallization: As mentioned previously, adding activated charcoal to the hot solution during recrystallization can help to adsorb colored impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,3-dihydro-1H-indole-5-carbaldehyde, and what are the expected impurities?

The most probable synthetic route is the formylation of 2,3-dihydro-1H-indole (indoline). The Vilsmeier-Haack reaction is a common method for this transformation.

Potential byproducts from the Vilsmeier-Haack formylation of indoline.

Expected Impurities:

  • Unreacted Indoline: The starting material.

  • N-formyl-2,3-dihydro-1H-indole: A common byproduct of the Vilsmeier-Haack reaction on secondary amines.

  • Indole-5-carbaldehyde: Due to aromatization of the dihydroindole ring.

  • 2,3-dihydro-1H-indole-5-carboxylic acid: From over-oxidation of the aldehyde.

Q2: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be employed:

Technique Purpose Expected Observations for Pure Product
TLC Assess purity and monitor purification progress.A single spot with a consistent Rf value in a suitable eluent system.
¹H NMR Structural confirmation and purity assessment.Absence of signals corresponding to impurities. Characteristic signals for the aldehyde proton (~9.7 ppm), aromatic protons, and the aliphatic protons of the dihydroindole ring.
¹³C NMR Confirm the carbon framework.A signal for the carbonyl carbon of the aldehyde (~190 ppm) and other expected signals for the aromatic and aliphatic carbons.
Mass Spectrometry Determine the molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
Melting Point Assess purity.A sharp melting point range consistent with literature values (if available).

Q3: Are there any stability concerns with 2,3-dihydro-1H-indole-5-carbaldehyde?

Yes, this compound has two potentially reactive functional groups: the secondary amine and the aromatic aldehyde.

  • Oxidation: The dihydroindole ring is prone to oxidation to the more stable aromatic indole system, especially in the presence of air and light. The aldehyde can also be oxidized to a carboxylic acid.

  • Self-Condensation: Aldehydes can undergo aldol-type condensation reactions, particularly under basic or acidic conditions.

  • Reactivity of the Amine: The secondary amine is nucleophilic and can react with various electrophiles.

To mitigate these issues, it is recommended to store the compound in a cool, dark place under an inert atmosphere. For long-term storage, keeping it in a freezer is advisable.

III. References

  • Botteghi, C., et al. (2002). A novel synthetic route to (S)-(+)-2,3-dihydro-1H-indole-5-carbaldehyde, a key intermediate for the preparation of new dopamine D4 receptor ligands. Tetrahedron: Asymmetry, 13(15), 1631-1634.

  • Smith, G. (1957). The Formylation of Indoles with Phosphorus Oxychloride and Dimethylformamide. J. Chem. Soc., 517, 3842-3846. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available at: [Link]

  • Armarego, W. L., & Chai, C. L. (2012). Purification of laboratory chemicals. Butterworth-Heinemann.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

Technical Support Center: Stability and Handling of 2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and practical advice on the stability of 2,3-dihydro-1H-indole-5-carbaldehyde. Understanding the chemical liabilities of this valuable building block is crucial for ensuring experimental reproducibility and the successful synthesis of target molecules.

Introduction to the Stability of 2,3-dihydro-1H-indole-5-carbaldehyde

2,3-dihydro-1H-indole-5-carbaldehyde, also known as indoline-5-carbaldehyde, is a bifunctional molecule featuring a reactive aldehyde group and an indoline nucleus. This combination makes it a versatile intermediate in medicinal chemistry. However, these same functional groups are also the source of its potential instability. The primary modes of degradation are the oxidation of the aldehyde to a carboxylic acid and the oxidation of the electron-rich indoline ring system.[1] This guide will address the common challenges encountered when working with this compound and provide robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of solid 2,3-dihydro-1H-indole-5-carbaldehyde?

A1: The solid-state stability of 2,3-dihydro-1H-indole-5-carbaldehyde is primarily influenced by:

  • Air (Oxygen): The aldehyde group is susceptible to auto-oxidation to the corresponding carboxylic acid, 2,3-dihydro-1H-indole-5-carboxylic acid.[2] The indoline ring is also prone to oxidation.

  • Light: As with many aromatic and heterocyclic compounds, exposure to light, particularly UV light, can provide the energy to initiate degradation pathways.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

Q2: How should I properly store and handle this compound?

A2: To ensure the long-term stability of 2,3-dihydro-1H-indole-5-carbaldehyde, we recommend the following storage and handling procedures:

  • Storage: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C for long-term storage.[3] For routine use, storage at 2-8°C is acceptable for shorter periods.

  • Handling: When weighing and handling the compound, do so in a well-ventilated area, and minimize its exposure to air and light.[4] Use of a glove box or performing manipulations under a stream of inert gas is ideal.

Q3: My solid 2,3-dihydro-1H-indole-5-carbaldehyde has developed a yellow or brownish tint. What does this indicate?

A3: A change in color from off-white/pale yellow to a more intense yellow or brown is a common indicator of degradation. This is often due to the oxidation of the indoline ring system, which can form highly colored oligomeric or polymeric byproducts. While the compound may still be usable for some applications, the presence of these impurities can complicate reactions and purification. It is advisable to check the purity of the material by HPLC or NMR before use.

Q4: How stable is 2,3-dihydro-1H-indole-5-carbaldehyde in solution?

A4: The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, pH, and exposure to air. Aqueous solutions are generally not recommended for storage beyond a single day.[3] In organic solvents, stability is better, but degradation can still occur.

Q5: What are the best practices for preparing and storing stock solutions?

A5: For preparing stock solutions, follow these guidelines:

  • Solvent Choice: Use anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The solubility in these solvents is typically good.[3]

  • Preparation: Prepare solutions under an inert atmosphere. If possible, use solvents that have been purged with argon or nitrogen to remove dissolved oxygen.

  • Storage: Store stock solutions in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Wrap the vials in aluminum foil or use amber vials to protect from light.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 2,3-dihydro-1H-indole-5-carbaldehyde.

Observed Issue Potential Cause(s) Recommended Action(s)
Reaction yields are lower than expected or inconsistent. Degradation of the starting material.Assess the purity of the solid 2,3-dihydro-1H-indole-5-carbaldehyde using the HPLC-UV protocol below. If impurities are detected, consider purification by recrystallization or column chromatography.
A new, more polar spot/peak appears on TLC/LC-MS during the reaction workup. Oxidation of the aldehyde to the carboxylic acid.Confirm the identity of the byproduct by LC-MS (look for a mass increase of 16 Da). To minimize this, ensure the reaction and workup are performed under an inert atmosphere and use degassed solvents.
The reaction mixture or purified product is highly colored (pink, purple, or brown). Oxidation of the indoline ring.This is common in reactions that are run open to the air or under acidic conditions. While it may not always interfere with the desired reaction, it can make purification difficult. Consider running the reaction under stricter inert conditions.
Formation of a high molecular weight byproduct, especially under acidic conditions. Acid-catalyzed dimerization (formation of a bis-indolyl methane derivative).If your reaction is run under acidic conditions, this byproduct can form.[5] Consider using milder acidic conditions or a different catalyst. Analyze the byproduct by mass spectrometry to confirm its identity.

Key Degradation Pathways

The two primary points of instability in 2,3-dihydro-1H-indole-5-carbaldehyde are the aldehyde functional group and the indoline ring system.

Oxidation of the Aldehyde Group

This is a classic degradation pathway for aldehydes, where atmospheric oxygen can oxidize the aldehyde to the corresponding carboxylic acid.

Caption: Oxidation of the aldehyde to a carboxylic acid.

Oxidation of the Indoline Ring

The nitrogen atom in the indoline ring is electron-donating, making the ring system susceptible to oxidation. This can lead to the formation of colored radical species or further oxidation to the corresponding indole, which can then undergo further reactions.

Caption: Proposed oxidation of the indoline ring.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

G start Receive Compound storage Store at -20°C under Argon in an amber vial start->storage weighing Weigh quickly in a well-ventilated area storage->weighing dissolution Dissolve in anhydrous, aprotic solvent (e.g., DMSO) under inert atmosphere weighing->dissolution aliquot Aliquot into single-use portions dissolution->aliquot solution_storage Store stock solutions at -80°C, protected from light aliquot->solution_storage use Use in experiment solution_storage->use

Sources

Technical Support Center: Synthesis of 2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 2,3-dihydro-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth guidance to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the formylation of indoline to produce 2,3-dihydro-1H-indole-5-carbaldehyde?

A1: The most prevalent methods for introducing a formyl group onto the indoline scaffold are electrophilic aromatic substitution reactions. The two most common approaches are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction, utilizing a pre-formed Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is often preferred due to its relatively mild conditions and good yields for activated aromatic systems like indoline.[1][2] The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is another option, though it can sometimes result in lower yields with less activated substrates.

Q2: I am observing the formation of multiple products in my Vilsmeier-Haack reaction. What are the likely side products and how can I minimize them?

A2: A common issue in the Vilsmeier-Haack formylation of indolines is the formation of regioisomers and potential N-formylation. The primary desired product is the 5-carbaldehyde due to the para-directing effect of the nitrogen atom. However, some ortho-substitution at the 7-position can occur. N-formylation is also a possibility, especially if the Vilsmeier reagent is in large excess or if the reaction temperature is not carefully controlled. To minimize these side products, it is crucial to control the stoichiometry of the Vilsmeier reagent and maintain a low reaction temperature during its addition.

Q3: My Duff reaction is giving a very low yield. What are the critical parameters to optimize for this reaction?

A3: The Duff reaction is highly sensitive to reaction conditions. Low yields often stem from incomplete reaction or decomposition of the starting material. Key parameters to optimize include the choice of acid (trifluoroacetic acid can be more effective than acetic acid), the reaction temperature, and the reaction time. Ensuring the complete dissolution of hexamethylenetetramine and indoline in the acidic medium before heating is also critical for a homogenous reaction mixture and improved yields.

Q4: How can I effectively purify 2,3-dihydro-1H-indole-5-carbaldehyde from the reaction mixture?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective in separating the desired product from starting material and non-polar impurities. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before attempting column chromatography.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization Strategies
Low or No Product Formation Inactive Vilsmeier reagent.Ensure that the DMF and POCl₃ used are fresh and anhydrous. The Vilsmeier reagent should be prepared in situ at low temperatures (0-5 °C) and used immediately.[3]
Low reactivity of the indoline substrate.Consider using a more activating protecting group on the nitrogen if the reaction is sluggish. However, for indoline itself, the reaction should proceed under standard conditions.
Inefficient quenching of the reaction.Quenching should be done carefully with ice-cold water or a saturated sodium bicarbonate solution to hydrolyze the intermediate iminium salt to the aldehyde.[4]
Formation of a Dark Tar-like Substance Decomposition of starting material or product.This is often due to excessively high reaction temperatures or prolonged reaction times. Monitor the reaction closely by TLC and aim for the shortest possible reaction time. Ensure the temperature is strictly controlled, especially during the exothermic addition of reagents.
Use of strong acids in the Duff reaction.While acidic conditions are necessary, overly harsh conditions can lead to polymerization. Consider using a milder acid or a lower concentration.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or slightly elevate the temperature. You can also try increasing the stoichiometry of the formylating agent.
Difficulty in Isolating the Product Product is water-soluble.After quenching, ensure thorough extraction with an appropriate organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.
Emulsion formation during workup.Addition of brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

Vilsmeier-Haack Formylation of 2,3-dihydro-1H-indole

This protocol is a standard starting point for the synthesis of 2,3-dihydro-1H-indole-5-carbaldehyde.

Materials:

  • 2,3-dihydro-1H-indole (Indoline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature between 0-5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Indoline: Dissolve indoline (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,3-dihydro-1H-indole-5-carbaldehyde.

Visualizing the Workflow

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (in DCM at 0°C) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture (0°C to RT) Vilsmeier->ReactionMix Indoline Indoline (in DCM) Indoline->ReactionMix Quench Quench (Sat. NaHCO3) ReactionMix->Quench Extract Extraction (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Vilsmeier-Haack reaction workflow for indoline formylation.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Complex Mixture? CheckReagents Check Reagent Quality (Anhydrous?) Start->CheckReagents Yes CheckTemp Verify Temperature Control (0-5°C for addition?) CheckReagents->CheckTemp CheckTime Optimize Reaction Time (Monitor by TLC) CheckTemp->CheckTime CheckStoich Adjust Stoichiometry (Vilsmeier reagent excess?) CheckTime->CheckStoich CheckWorkup Improve Workup/Purification (Proper quench & extraction?) CheckStoich->CheckWorkup Success Improved Results CheckWorkup->Success

Caption: A logical approach to troubleshooting low-yield reactions.

References

  • Supporting Information for: Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of indolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024). Retrieved from [Link]

  • Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. (2003). Retrieved from [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Formylation of Indane to Indane-5-Carboxaldehyde - Erowid. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Indoles: A Comparative Guide to 2,3-dihydro-1H-indole-5-carbaldehyde and Indole-3-carbaldehyde for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, indole-based scaffolds represent a cornerstone for innovation, particularly in the realms of drug discovery and materials science. Among the myriad of functionalized indoles, aldehyde derivatives serve as versatile synthetic intermediates. This guide provides an in-depth, comparative analysis of two structurally related yet electronically distinct aldehydes: the saturated 2,3-dihydro-1H-indole-5-carbaldehyde (Indoline-5-carbaldehyde) and the aromatic indole-3-carbaldehyde .

This document moves beyond a simple cataloging of properties, offering a rationale for their divergent reactivities and spectroscopic characteristics, supported by experimental data and established protocols. Our aim is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to strategically select the appropriate molecular tool for their specific application.

At a Glance: Structural and Electronic Divergence

The fundamental difference between these two molecules lies in the degree of saturation of the pyrrole ring. Indole-3-carbaldehyde possesses a fully aromatic, electron-rich pyrrole ring, which profoundly influences the reactivity of the C3-aldehyde. In contrast, 2,3-dihydro-1H-indole-5-carbaldehyde, an indoline derivative, features a saturated pyrrole ring, rendering the benzene portion of the molecule more akin to a substituted aniline. This seemingly subtle structural change has significant consequences for their chemical behavior.

Structural_Comparison cluster_indole3 Indole-3-carbaldehyde cluster_indoline5 2,3-dihydro-1H-indole-5-carbaldehyde indole3_struct indoline5_struct

Figure 1: Chemical structures of Indole-3-carbaldehyde and 2,3-dihydro-1H-indole-5-carbaldehyde.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The distinct electronic nature of these two aldehydes is clearly reflected in their physical and spectroscopic properties.

PropertyIndole-3-carbaldehyde2,3-dihydro-1H-indole-5-carbaldehydeRationale for Differences
Molecular Formula C₉H₇NOC₉H₉NOThe indoline has two additional hydrogen atoms due to the saturated pyrrole ring.
Molecular Weight 145.16 g/mol 147.18 g/mol Consequence of the difference in hydrogenation.
Melting Point 196.5 °C[1]Data not readily availableThe planar, aromatic structure of indole-3-carbaldehyde allows for more efficient crystal packing, leading to a higher melting point.
Appearance Pale yellow solid[2]Data not readily available
Solubility Soluble in water (2927 mg/L at 25 °C)[1]Data not readily availableThe polarity of both molecules suggests some solubility in polar solvents.
¹H NMR (Aldehyde Proton) ~9.95 ppm (in DMSO-d₆)Expected at a slightly lower chemical shift (~9.7-9.8 ppm)The electron-donating effect of the pyrrole nitrogen in indole-3-carbaldehyde deshields the C3-proton and the attached aldehyde proton. In the indoline, the nitrogen is a simple secondary amine attached to an aromatic ring, and its electron-donating effect on the distant C5-aldehyde is less pronounced.
¹³C NMR (Carbonyl Carbon) ~185.3 ppm (in DMSO-d₆)Expected at a slightly higher chemical shift (~190-195 ppm)The enamine-like character of the pyrrole ring in indole-3-carbaldehyde results in increased electron density at the C3 position, shielding the carbonyl carbon. The aldehyde on the benzene ring of the indoline will have a more typical aromatic aldehyde chemical shift.
IR (C=O Stretch) ~1638 cm⁻¹[2]Expected at a higher wavenumber (~1680-1700 cm⁻¹)The conjugation of the aldehyde with the electron-rich pyrrole ring in indole-3-carbaldehyde lowers the double bond character of the carbonyl group, resulting in a lower stretching frequency. The aldehyde in the indoline derivative has more standard aromatic aldehyde character.

Chemical Reactivity: A Tale of Two Nucleophiles

The differing electronic landscapes of these two molecules dictate their reactivity in common synthetic transformations.

Indole-3-carbaldehyde: The aldehyde at the C3 position is attached to an electron-rich pyrrole ring, which can act as a powerful electron-donating group. This has several consequences:

  • Nucleophilic Attack on the Carbonyl: The carbonyl carbon is less electrophilic compared to a typical aromatic aldehyde due to resonance with the pyrrole nitrogen. Reactions often require activation or forcing conditions.

  • Reactivity of the Indole Ring: The C2 position of the indole nucleus is particularly nucleophilic and can participate in reactions.

2,3-dihydro-1H-indole-5-carbaldehyde: The aldehyde group is attached to the benzene ring, and its reactivity is primarily influenced by the aniline-like nitrogen atom.

  • Electrophilicity of the Carbonyl: The carbonyl group exhibits reactivity more akin to a standard substituted benzaldehyde. The nitrogen atom's electron-donating effect through the aromatic ring will still play a role, but it is less pronounced than in the indole-3-carbaldehyde system.

  • Reactivity of the Indoline Ring: The nitrogen atom is a typical secondary amine and can undergo reactions such as acylation and alkylation.

Experimental Protocols and Comparative Reactions

To illustrate the practical differences in handling and reactivity, we present protocols for key transformations.

Vilsmeier-Haack Formylation: A Classic Synthesis of Indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, and it is the standard procedure for the synthesis of indole-3-carbaldehyde from indole.[3]

Vilsmeier_Haack_Workflow reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier Formation intermediate Iminium Salt Intermediate vilsmeier->intermediate indole Indole (Nucleophile) indole->intermediate Electrophilic Attack hydrolysis Aqueous Workup intermediate->hydrolysis product Indole-3-carbaldehyde hydrolysis->product

Figure 2: Workflow for the Vilsmeier-Haack synthesis of Indole-3-carbaldehyde.

Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere, cool anhydrous dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at this temperature for 30-40 minutes.[4]

  • Formylation: Dissolve indole in anhydrous DMF and cool to 0-5 °C. Add the prepared Vilsmeier reagent dropwise to the indole solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Then, heat the reaction mixture to 85-90 °C for 5-8 hours.[4]

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until alkaline (pH 8-9). The product will precipitate as a solid.[4]

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure indole-3-carbaldehyde.[4]

Causality: The Vilsmeier reagent, a chloromethyleniminium salt, is a weak electrophile that requires a highly nucleophilic aromatic ring like indole for a successful reaction. The electron-rich nature of the indole at the C3 position facilitates the electrophilic attack.

Knoevenagel Condensation: A Comparative Study

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. The differing electrophilicity of the aldehyde in our two target molecules will influence the reaction conditions required.

Protocol for Indole-3-carbaldehyde:

  • Reaction Setup: To a solution of indole-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equivalents).

  • Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the product often precipitates from the reaction mixture. It can be collected by filtration, washed with a cold solvent, and recrystallized.

Expected Protocol for 2,3-dihydro-1H-indole-5-carbaldehyde:

Due to the anticipated higher electrophilicity of the carbonyl carbon, the Knoevenagel condensation with 2,3-dihydro-1H-indole-5-carbaldehyde is expected to proceed under milder conditions and potentially without the need for strong heating. The general protocol would be similar, but the reaction times are likely to be shorter.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a powerful tool for the synthesis of secondary and tertiary amines.

General Protocol:

  • Imine Formation: Dissolve the respective indole aldehyde (1 equivalent) and a primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane). If the amine is a salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB) to the reaction mixture. STAB is often preferred as it is milder and can be added directly to the mixture of the aldehyde and amine.

  • Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC).

  • Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can then be purified by column chromatography.

Comparative Insights: While the general protocol is applicable to both aldehydes, the rate of imine formation may be faster with the more electrophilic 2,3-dihydro-1H-indole-5-carbaldehyde.

Applications in Drug Discovery and Chemical Biology

Indole-3-carbaldehyde is a well-established scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[5] The ability to functionalize both the aldehyde and the indole ring allows for the creation of diverse chemical libraries.

2,3-dihydro-1H-indole-5-carbaldehyde , while less explored, offers unique opportunities. The indoline core is a prevalent motif in many approved drugs. The presence of the aldehyde at the C5 position provides a handle for the introduction of various pharmacophores, while the secondary amine of the indoline ring can be used to modulate the physicochemical properties of the molecule, such as solubility and basicity.

Conclusion and Future Perspectives

Indole-3-carbaldehyde and 2,3-dihydro-1H-indole-5-carbaldehyde, while sharing a common indole heritage, present distinct profiles in terms of their electronic properties and chemical reactivity. Indole-3-carbaldehyde, with its electron-rich aromatic system, is a well-characterized and versatile building block. In contrast, 2,3-dihydro-1H-indole-5-carbaldehyde remains a comparatively underexplored synthetic intermediate.

The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with these molecules. The clear disparity in the available literature for 2,3-dihydro-1H-indole-5-carbaldehyde highlights an opportunity for further investigation into its synthesis, reactivity, and potential applications. As the demand for novel chemical matter in drug discovery continues to grow, a deeper understanding of such underexplored scaffolds will be crucial for the development of the next generation of therapeutics.

References

  • Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University Journal of Science and Engineering, 19(2), 317-327. [Link]

  • El-Sawy, E. R., Mandour, A. H., & El-Sawy, M. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • Heda, L. C., Sharma, R., Pareek, C., & Chaudhari, P. B. (2021). Regioselective C5−H Direct Iodination of Indoles. ChemistrySelect, 6(32), 8295-8299. [Link]

  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1395-1408. [Link]

  • Suzhou Chukai Pharmaceutical Technology Co Ltd. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved January 24, 2026, from [Link]

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A Comparative Spectroscopic Guide to 2,3-dihydro-1H-indole-5-carbaldehyde and its Aromatic Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Heterocyclic compounds, particularly those incorporating the indole scaffold, are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth spectroscopic analysis of 2,3-dihydro-1H-indole-5-carbaldehyde, a saturated analog of the more common indole aldehydes. To contextualize its unique spectral features, we will conduct a rigorous comparison with two key alternatives: the aromatic indole-5-carbaldehyde and the foundational benzaldehyde .

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. By understanding why these molecules produce their characteristic spectral fingerprints in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can enhance their ability to identify, quantify, and characterize novel chemical entities.

The Rationale for Comparison: A Tale of Aromaticity and Saturation

The choice of indole-5-carbaldehyde and benzaldehyde as comparators is deliberate. Benzaldehyde serves as our baseline, representing a simple aromatic aldehyde. Indole-5-carboxaldehyde introduces the nitrogen-containing heterocyclic ring, allowing us to observe the electronic influence of the indole system on the aldehyde moiety. Finally, 2,3-dihydro-1H-indole-5-carbaldehyde (also known as 5-formylindoline) presents a crucial structural deviation: the saturation of the five-membered ring. This seemingly subtle change from an indole to an indoline core profoundly impacts the molecule's electronic properties and, consequently, its spectroscopic behavior. This guide will illuminate these differences, providing a clear framework for structural elucidation.

Part 1: Infrared (IR) Spectroscopy - Probing Functional Group Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Sample Preparation: Ensure the sample (a small amount of solid powder or a drop of liquid) is clean and dry.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Analysis: Place the sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Comparative IR Data
Vibrational Mode 2,3-dihydro-1H-indole-5-carbaldehyde (Predicted) Indole-5-carbaldehyde (Experimental) Benzaldehyde (Experimental)
N-H Stretch ~3350-3400 cm⁻¹ (sharp)~3200-3400 cm⁻¹ (broad)N/A
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Aliphatic C-H Stretch ~2850-2960 cm⁻¹N/AN/A
Aldehyde C-H Stretch ~2720 cm⁻¹ and ~2820 cm⁻¹~2730 cm⁻¹ and ~2810 cm⁻¹~2720 cm⁻¹ and ~2820 cm⁻¹
C=O (Carbonyl) Stretch ~1685 cm⁻¹~1660 cm⁻¹~1703 cm⁻¹
C=C Aromatic Stretch ~1600 cm⁻¹, ~1490 cm⁻¹~1580 cm⁻¹, ~1470 cm⁻¹~1600 cm⁻¹, ~1450 cm⁻¹

Note: Predicted data for 2,3-dihydro-1H-indole-5-carbaldehyde is based on computational chemistry models. Experimental data for comparison compounds is sourced from publicly available spectral databases.

Analysis and Interpretation

The IR spectra reveal key structural differences:

  • N-H Stretch: Both indole-containing compounds exhibit an N-H stretch, a feature absent in benzaldehyde. In indole-5-carbaldehyde, this peak is often broader due to hydrogen bonding in the solid state. For the indoline derivative, a sharper N-H stretch is predicted, typical of a secondary amine.

  • C-H Stretches: The most telling difference is the presence of strong aliphatic C-H stretching peaks between 2850-2960 cm⁻¹ for 2,3-dihydro-1H-indole-5-carbaldehyde. These are due to the -CH₂- groups in the saturated five-membered ring and are completely absent in the fully aromatic indole-5-carboxaldehyde and benzaldehyde. The characteristic aldehyde C-H stretches, often appearing as a doublet (a phenomenon known as Fermi resonance), are present in all three compounds.[1]

  • Carbonyl (C=O) Stretch: The position of the C=O stretching vibration is highly sensitive to the electronic environment.

    • In benzaldehyde , it appears around 1703 cm⁻¹.[2]

    • In indole-5-carboxaldehyde , the C=O stretch is shifted to a lower wavenumber (~1660 cm⁻¹). This is due to the electron-donating nature of the indole ring, which increases the resonance contribution, weakening the C=O double bond and lowering its vibrational frequency.

    • For 2,3-dihydro-1H-indole-5-carbaldehyde , the C=O stretch is predicted to be at a higher frequency (~1685 cm⁻¹) than in its indole counterpart but lower than in benzaldehyde. The nitrogen in the indoline ring is still electron-donating through the aromatic ring, but the effect is less pronounced than in the fully aromatic indole system.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters include the number of scans (typically 8-16), relaxation delay (e.g., 1-2 seconds), and acquisition time.

    • The resulting Free Induction Decay (FID) is Fourier transformed to produce the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, more scans are required (hundreds to thousands) for a good signal-to-noise ratio.

  • Data Processing: The spectra are processed by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data
Proton Environment 2,3-dihydro-1H-indole-5-carbaldehyde (Predicted) Indole-5-carbaldehyde (Experimental) Benzaldehyde (Experimental)
Aldehyde (-CHO) ~9.7 ppm (s)~9.9 ppm (s)~10.0 ppm (s)
N-H ~4.0-5.0 ppm (br s)~8.5-9.0 ppm (br s)N/A
Aromatic Protons ~6.7-7.6 ppm (m)~7.3-8.2 ppm (m)~7.5-7.9 ppm (m)
-CH₂-CH₂- (Aliphatic) ~3.1 ppm (t), ~3.6 ppm (t)N/AN/A
Comparative ¹³C NMR Data
Carbon Environment 2,3-dihydro-1H-indole-5-carbaldehyde (Predicted) Indole-5-carbaldehyde (Experimental) Benzaldehyde (Experimental)
Aldehyde (-CHO) ~191 ppm~192 ppm~192 ppm
Aromatic Carbons ~110-155 ppm~110-140 ppm~128-137 ppm
-CH₂-CH₂- (Aliphatic) ~29 ppm, ~48 ppmN/AN/A
Analysis and Interpretation

The NMR spectra provide a clear distinction between the three molecules:

  • Aliphatic Signals: The most striking difference in both ¹H and ¹³C NMR is the presence of signals in the aliphatic region for 2,3-dihydro-1H-indole-5-carbaldehyde. The ¹H NMR shows two triplets corresponding to the two inequivalent methylene (-CH₂-) groups, while the ¹³C NMR shows two distinct signals in the upfield region (~20-50 ppm). These are entirely absent in the other two aromatic compounds.

  • N-H Proton: The chemical shift of the N-H proton is highly diagnostic. In indole-5-carboxaldehyde, the N-H proton is part of the aromatic pyrrole ring and is significantly deshielded, appearing far downfield (~8.5-9.0 ppm). In contrast, the N-H of the indoline derivative is a secondary amine proton and is predicted to appear much further upfield (~4.0-5.0 ppm).

  • Aromatic Protons: The aromatic protons of the indoline derivative are expected to be more shielded (appear at lower ppm values) compared to the indole derivative. This is because the sp³-hybridized carbons and the amine nitrogen of the indoline ring are less electron-withdrawing than the fully conjugated indole system.

  • Aldehyde Proton and Carbon: The chemical shift of the aldehyde proton and carbon are relatively similar across the three compounds, as they are all directly attached to an aromatic ring. However, subtle differences can be observed due to the varying electron-donating or -withdrawing effects of the rest of the molecule.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Comparative MS Data
Ion 2,3-dihydro-1H-indole-5-carbaldehyde (Predicted) Indole-5-carbaldehyde (Experimental) Benzaldehyde (Experimental)
Molecular Ion (M⁺•) m/z 147m/z 145m/z 106
[M-H]⁺ m/z 146m/z 144m/z 105
[M-CHO]⁺ m/z 118m/z 116m/z 77
Other Key Fragments m/z 117 (loss of CH₂O)m/z 89m/z 51
Analysis and Interpretation
  • Molecular Ion Peak: The molecular ion peak directly confirms the molecular weight of each compound. The 2 amu difference between 2,3-dihydro-1H-indole-5-carbaldehyde (147 g/mol ) and indole-5-carboxaldehyde (145 g/mol ) is a direct reflection of the two extra hydrogen atoms in the saturated ring of the former.

  • [M-H]⁺ Fragment: Loss of a single hydrogen atom is a common fragmentation pathway for aldehydes, resulting in a stable acylium ion. This peak is expected to be prominent in all three spectra.

  • [M-CHO]⁺ Fragment: Loss of the formyl radical (-CHO) is also a characteristic fragmentation of aldehydes.

    • For benzaldehyde , this results in the phenyl cation at m/z 77, which is a very stable and typically abundant ion.[3]

    • For indole-5-carboxaldehyde , this gives an ion at m/z 116, corresponding to the indole ring system.

    • For 2,3-dihydro-1H-indole-5-carbaldehyde , this would result in an ion at m/z 118, corresponding to the indoline core.

  • Indoline-Specific Fragmentation: 2,3-dihydro-1H-indole-5-carbaldehyde is expected to show unique fragmentation patterns involving the saturated ring. A common pathway for indolines is the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type reaction, or other rearrangements involving the aliphatic portion, which would not be observed for the aromatic indole analog. For instance, a fragment at m/z 117 could arise from the loss of CH₂O from the molecular ion, a rearrangement involving the aliphatic ring.

Visualizing the Workflow and Structures

General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound IR FTIR Spectroscopy Sample->IR Acquisition NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Acquisition MS Mass Spectrometry Sample->MS Acquisition Data Spectral Data (Peaks, Shifts, m/z) IR->Data NMR->Data MS->Data Analysis Comparative Analysis Data->Analysis Structure Structural Elucidation Analysis->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Structural Comparison of the Analyzed Compounds

G benzaldehyde Benzaldehyde indole5c Indole-5-carboxaldehyde dihydroindole5c 2,3-dihydro-1H-indole-5-carbaldehyde

Caption: The chemical structures of the three compounds compared in this guide.

Conclusion

The spectroscopic analysis of 2,3-dihydro-1H-indole-5-carbaldehyde, when compared with its aromatic counterparts, provides a clear and instructive example of how subtle changes in molecular structure lead to significant and predictable differences in spectral data. The presence of aliphatic C-H signals in both IR and NMR, the upfield shift of the N-H proton signal, and the unique fragmentation patterns in mass spectrometry are all definitive markers for the saturation of the five-membered ring.

This guide has demonstrated that a multi-technique spectroscopic approach is essential for unambiguous structure determination. For researchers in drug discovery and development, a thorough understanding of these structure-spectra correlations is not merely academic; it is a fundamental requirement for the confident identification and characterization of novel chemical matter, ensuring the integrity and validity of their scientific findings.

References

  • PubChem. Indole-3-carboxaldehyde entry. National Center for Biotechnology Information. [Link][4]

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link][2]

  • Doc Brown's Chemistry. Mass spectrum of benzaldehyde. [Link][3]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link][5]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Comparative Analysis of the 13C NMR Landscape of 2,3-Dihydro-1H-indole-5-carbaldehyde and Structurally Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of a molecule's structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive method for elucidating the carbon framework of organic compounds. This guide offers an in-depth comparative analysis of the 13C NMR data for 2,3-dihydro-1H-indole-5-carbaldehyde, a key heterocyclic building block. By comparing its spectral data with those of structurally related alternatives—indole-5-carbaldehyde, the parent scaffold 2,3-dihydro-1H-indole (indoline), and the fundamental aromatic aldehyde, benzaldehyde—we aim to provide a deeper understanding of the electronic and structural nuances that govern their chemical behavior.

The Significance of Structural Comparison in NMR Spectroscopy

The chemical shift of a carbon nucleus in 13C NMR is exquisitely sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all contribute to the final observed shift. By systematically comparing the spectra of a target molecule with those of its structural analogues, we can dissect the contributions of individual functional groups and structural modifications. In this guide, we will explore how the saturation of the pyrrole ring and the presence and position of the aldehyde group influence the 13C NMR chemical shifts across the indoline scaffold.

Experimental and Predicted 13C NMR Data: A Comparative Overview

The following table summarizes the experimental and predicted 13C NMR chemical shifts for 2,3-dihydro-1H-indole-5-carbaldehyde and its selected comparators. The data for the target molecule was predicted using a reliable online NMR prediction tool, while the data for the other compounds were obtained from peer-reviewed literature and spectral databases.

Carbon Position2,3-Dihydro-1H-indole-5-carbaldehyde (Predicted, CDCl3)Indole-5-carbaldehyde (Experimental, DMSO-d6)2,3-Dihydro-1H-indole (Indoline) (Experimental, CDCl3)Benzaldehyde (Experimental, CDCl3)
C=O 191.2192.5-192.4
C2 48.1125.947.4-
C3 29.5103.130.2-
C3a 125.8125.1125.1-
C4 124.9122.3118.6129.0 (ortho)
C5 130.2131.0127.2129.8 (meta)
C6 109.1121.2109.6134.4 (para)
C7 158.4138.2151.7136.4 (ipso)
C7a 158.4138.2151.7-

Interpretation and Causality Behind Chemical Shift Variations

A detailed analysis of the data presented above reveals key structure-spectra correlations:

  • The Aldehyde Carbonyl Group (C=O): The chemical shift of the aldehyde carbonyl carbon is consistently found in the highly deshielded region of the spectrum (190-193 ppm). This is a characteristic feature of aldehydes and is attributed to the strong deshielding effect of the doubly bonded oxygen atom.[1] The predicted value for 2,3-dihydro-1H-indole-5-carbaldehyde (191.2 ppm) aligns well with the experimental values for indole-5-carbaldehyde (192.5 ppm) and benzaldehyde (192.4 ppm), indicating that the nature of the aromatic system to which it is attached has a relatively minor influence on the carbonyl carbon's resonance.

  • The Pyrrole/Pyrrolidine Ring (C2 and C3): The most dramatic difference is observed in the chemical shifts of C2 and C3. In indole-5-carbaldehyde, these carbons are part of an aromatic pyrrole ring and resonate at 125.9 ppm and 103.1 ppm, respectively. In contrast, for 2,3-dihydro-1H-indole-5-carbaldehyde and the parent indoline, C2 and C3 are sp3-hybridized carbons of a saturated pyrrolidine ring, resulting in significantly upfield shifts to approximately 48 ppm and 30 ppm. This stark contrast is a direct consequence of the change in hybridization and the loss of aromaticity.

  • The Benzene Ring Carbons (C3a-C7a):

    • C7a (and C7 in the dihydro derivative): This carbon, being adjacent to the nitrogen atom, is significantly deshielded in all the indole derivatives compared to a typical aromatic carbon. In indoline, C7a appears at 151.7 ppm. The introduction of the electron-withdrawing aldehyde group at C5 in 2,3-dihydro-1H-indole-5-carbaldehyde is predicted to further deshield this carbon to 158.4 ppm due to resonance effects.

    • C5: The presence of the aldehyde group at this position leads to a downfield shift compared to the unsubstituted indoline (130.2 ppm vs. 127.2 ppm). This is an expected consequence of the electron-withdrawing nature of the formyl group.

    • C4 and C6: These carbons, ortho and meta to the aldehyde group, also experience shifts that can be rationalized by the electronic effects of the substituent.

Visualizing Structural Differences

The following diagrams illustrate the structures of the compared molecules, providing a clear visual reference for the subsequent discussion of their 13C NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (10-50 mg in 0.6 mL solvent) Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Lock Lock & Shim Transfer->Lock Setup Set Parameters (Pulse Program, SW, NS, D1) Lock->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS (0 ppm) Phase->Calibrate Analyze Analyze Spectrum Calibrate->Analyze

Figure 2. A generalized workflow for 13C NMR data acquisition and processing.

Conclusion

This comparative guide has demonstrated the utility of 13C NMR spectroscopy in discerning the subtle and significant structural differences between 2,3-dihydro-1H-indole-5-carbaldehyde and its analogues. The saturation of the pyrrole ring in the indoline scaffold leads to a dramatic upfield shift of the C2 and C3 carbons, providing a clear spectral signature for this modification. The electronic effects of the C5-aldehyde group are evident in the chemical shifts of the aromatic carbons, offering insights into the electron distribution within the molecule. By understanding these structure-spectra correlations, researchers can more confidently identify and characterize novel compounds and make informed decisions in the design and synthesis of new chemical entities.

References

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

  • SDBS. (n.d.). Indole-5-carboxaldehyde. Spectral Database for Organic Compounds. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

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